molecular formula C29H29NO B14249972 N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine CAS No. 400784-82-9

N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine

Cat. No.: B14249972
CAS No.: 400784-82-9
M. Wt: 407.5 g/mol
InChI Key: NHDSVVYBBUHMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups. It is primarily used in the field of organic electronics, particularly in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Preparation Methods

The synthesis of N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with the biphenyl core.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens are introduced using reagents like nitric acid or halogenating agents.

Mechanism of Action

The mechanism of action of N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine in optoelectronic devices involves its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer in OLEDs. This is achieved through its high hole mobility and appropriate energy levels, which align well with other materials in the device. The molecular targets include the emissive layer and the anode, while the pathways involve the efficient transfer of holes across the device layers.

Comparison with Similar Compounds

N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine can be compared with other similar compounds such as:

Properties

CAS No.

400784-82-9

Molecular Formula

C29H29NO

Molecular Weight

407.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N-[4-(4-methoxyphenyl)phenyl]-3,4-dimethylaniline

InChI

InChI=1S/C29H29NO/c1-20-6-12-27(18-22(20)3)30(28-13-7-21(2)23(4)19-28)26-14-8-24(9-15-26)25-10-16-29(31-5)17-11-25/h6-19H,1-5H3

InChI Key

NHDSVVYBBUHMKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.